molecular formula C19H23NO5S B286158 methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No. B286158
M. Wt: 377.5 g/mol
InChI Key: OQXPRJBQUUNRCG-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate, also known as MET, is a thiazolidinedione derivative that has been extensively studied for its potential applications in scientific research. The compound's unique chemical structure and properties make it a promising candidate for a variety of research applications, including drug development, disease treatment, and molecular biology.

Mechanism of Action

The mechanism of action of methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. The compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes, and it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several advantages as a research tool, including its high potency and selectivity, its ability to modulate multiple signaling pathways, and its potential as a therapeutic agent. However, the compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate, including the development of more efficient synthesis methods, the optimization of the compound's pharmacokinetic properties, and the identification of new therapeutic applications. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to determine its potential for use in combination therapies.

Synthesis Methods

The synthesis of methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the reaction of 4-ethoxy-2-methyl-5-(propan-2-yl)benzaldehyde with 2,4-thiazolidinedione in the presence of a base catalyst, followed by esterification of the resulting product with methyl acetoacetate. This method has been optimized through various modifications and has been shown to yield high-purity methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in good yields.

Scientific Research Applications

Methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to exhibit potent antitumor activity in various cancer cell lines, and it has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.

properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

methyl 2-[(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C19H23NO5S/c1-6-25-15-7-12(4)13(8-14(15)11(2)3)9-16-18(22)20(19(23)26-16)10-17(21)24-5/h7-9,11H,6,10H2,1-5H3/b16-9+

InChI Key

OQXPRJBQUUNRCG-CXUHLZMHSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC)C(C)C

SMILES

CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)S2)CC(=O)OC)C(C)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)S2)CC(=O)OC)C(C)C

Origin of Product

United States

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